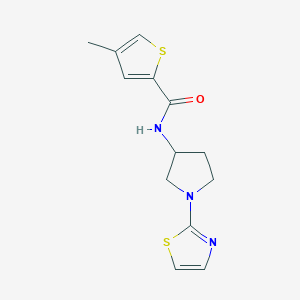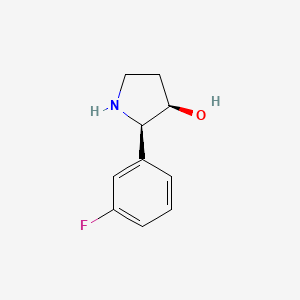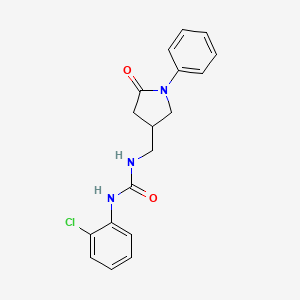![molecular formula C25H31ClN4O2S B2418571 2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide CAS No. 720667-82-3](/img/structure/B2418571.png)
2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a triazole ring, a chlorophenoxy group, and an acetamide group . The compound has a molecular formula of C25H31ClN4O2S and a molecular weight of 487 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The triazole ring, chlorophenoxy group, and acetamide group each contribute to the overall structure and properties of the molecule .Applications De Recherche Scientifique
Antiviral and Virucidal Activity
- Derivatives of this compound have shown potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, indicating antiviral and virucidal capabilities (Wujec et al., 2011).
Antibacterial and Anti-Enzymatic Potential
- Synthesized derivatives of this compound have demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Anti Microbial Screening
- Certain derivatives have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showing a wide range of pharmaceutical activities (MahyavanshiJyotindra et al., 2011).
Antimicrobial Agents
- N-substituted derivatives have been synthesized and tested for their in vitro antibacterial activity against various bacterial strains, indicating potent antimicrobial properties (Baviskar et al., 2013).
Anti-exudative Properties
- Research on pyrolin derivatives of this compound has shown significant anti-exudative properties, indicating potential therapeutic applications (Chalenko et al., 2019).
Antioxidant Ability
- A derivative of this compound has demonstrated 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, suggesting its use as an antioxidant (Šermukšnytė et al., 2022).
CNS Activity
- Derivatives of this compound were investigated to determine their effect on the central nervous system in mice, suggesting potential CNS-related therapeutic applications (Maliszewska-Guz et al., 2005).
Anti-Inflammatory Activity
- Synthesized derivatives have shown promising anti-inflammatory activity in animal models, indicating their potential as anti-inflammatory agents (Karande et al., 2017).
Anticancer Properties
- Some derivatives exhibited anticancer activity against a variety of cancer types, suggesting a potential role in cancer treatment (Ostapiuk et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[[4-butyl-5-[(4-chlorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2S/c1-3-5-7-19-8-12-21(13-9-19)27-24(31)18-33-25-29-28-23(30(25)16-6-4-2)17-32-22-14-10-20(26)11-15-22/h8-15H,3-7,16-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJXSWZXNVSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCCC)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2418503.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2418506.png)
![1-allyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2418508.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)